molecular formula C13H11NO4S B1325524 Methyl 5-(6-methoxynicotinoyl) thiophene-2-carboxylate CAS No. 898786-20-4

Methyl 5-(6-methoxynicotinoyl) thiophene-2-carboxylate

Cat. No.: B1325524
CAS No.: 898786-20-4
M. Wt: 277.3 g/mol
InChI Key: QGOXNCLQAOAKPK-UHFFFAOYSA-N
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Description

Methyl 5-(6-methoxynicotinoyl) thiophene-2-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a pyridine ring, both of which are functionalized with methoxy and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(6-methoxynicotinoyl) thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(6-methoxynicotinoyl) thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy and ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-(6-methoxynicotinoyl) thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is also used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(6-methoxynicotinoyl) thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(6-methoxynicotinoyl) thiophene-2-carboxylate is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile building block for the synthesis of complex molecules with diverse applications.

Properties

IUPAC Name

methyl 5-(6-methoxypyridine-3-carbonyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-17-11-6-3-8(7-14-11)12(15)9-4-5-10(19-9)13(16)18-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOXNCLQAOAKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)C2=CC=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642171
Record name Methyl 5-(6-methoxypyridine-3-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-20-4
Record name Methyl 5-[(6-methoxy-3-pyridinyl)carbonyl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(6-methoxypyridine-3-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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